1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Overview
Description
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound with the molecular formula C11H11BrN2O·HCl. It is known for its potential biological activity and therapeutic applications. The compound consists of an imidazole ring substituted with a 2-(2-bromophenoxy)ethyl group, making it a valuable molecule in various fields of research .
Preparation Methods
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and 1H-imidazole.
Reaction Conditions: The 2-bromophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(2-bromophenoxy)ethylamine.
Imidazole Substitution: The 2-(2-bromophenoxy)ethylamine is then reacted with 1H-imidazole under reflux conditions to yield the desired product.
Purification: The final product is purified using recrystallization techniques to obtain this compound in high purity.
Chemical Reactions Analysis
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding reduced imidazole derivatives.
Substitution: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The 2-(2-bromophenoxy)ethyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes .
Comparison with Similar Compounds
1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole hydrochloride can be compared with other similar compounds, such as:
1-[2-(2-Chlorophenoxy)ethyl]-1H-imidazole hydrochloride: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-[2-(2-Fluorophenoxy)ethyl]-1H-imidazole hydrochloride: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
1-[2-(2-Iodophenoxy)ethyl]-1H-imidazole hydrochloride:
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVSKMLODHYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-95-5 | |
Record name | 1H-Imidazole, 1-[2-(2-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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